molecular formula C33H60O6Sc B101614 Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)scandium(III) CAS No. 15492-49-6

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)scandium(III)

Cat. No.: B101614
CAS No.: 15492-49-6
M. Wt: 597.8 g/mol
InChI Key: DTXBDJFPVKQCCF-UHFFFAOYSA-N
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Description

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)scandium(III) is a complex organometallic compound that combines an organic molecule with a scandium metal center

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)scandium(III) typically involves the coordination of scandium ions with the organic ligand. This can be achieved through various methods, including:

    Ligand Exchange Reactions: Scandium salts, such as scandium chloride, are reacted with the organic ligand in the presence of a base to facilitate the exchange of ligands.

    Direct Coordination: The organic ligand is directly coordinated to scandium metal or its salts under controlled conditions, often involving solvents like tetrahydrofuran or dimethyl sulfoxide.

Industrial Production Methods

Industrial production of such compounds may involve large-scale ligand exchange reactions using scandium salts and the organic ligand. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group.

    Reduction: Reduction reactions can convert the double bond in the organic ligand to a single bond, altering the compound’s structure.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a catalyst in various organic reactions, including polymerization and hydrogenation.

    Materials Science: Used in the synthesis of advanced materials with unique properties, such as high strength or conductivity.

Biology and Medicine

    Drug Development: Potential use in the development of new pharmaceuticals due to its unique chemical properties.

    Biochemical Research: Studied for its interactions with biological molecules and potential therapeutic applications.

Industry

    Manufacturing: Used in the production of high-performance materials and coatings.

Mechanism of Action

The mechanism of action of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)scandium(III) involves its ability to coordinate with various substrates, facilitating chemical reactions. The scandium center acts as a Lewis acid, activating the organic ligand and substrates for subsequent reactions. This coordination can alter the electronic properties of the ligand, enhancing its reactivity.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-5-Hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;yttrium
  • (Z)-5-Hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;lanthanum

Uniqueness

  • Scandium’s Unique Properties : Scandium’s smaller ionic radius and higher charge density compared to yttrium and lanthanum result in different coordination chemistry and reactivity.
  • Reactivity : The compound’s reactivity can differ significantly due to the unique electronic properties imparted by the scandium center.

Properties

IUPAC Name

5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;scandium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C11H20O2.Sc/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTXBDJFPVKQCCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Sc]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H60O6Sc
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

597.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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